

1-Benzyl-3-isopropylpiperazine solubility and stability data

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Compound of Interest

Compound Name: **1-Benzyl-3-isopropylpiperazine**

Cat. No.: **B1344090**

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An In-Depth Technical Guide on the Core Properties of **1-Benzyl-3-isopropylpiperazine**: Solubility and Stability Data

Disclaimer: Publicly available experimental solubility and stability data for **1-benzyl-3-isopropylpiperazine** are limited. This guide provides available data for the parent compound, 1-benzylpiperazine (BZP), and outlines detailed, standardized protocols for determining these properties for **1-benzyl-3-isopropylpiperazine**. The proposed signaling pathway is inferred from the known pharmacology of BZP.

Solubility Data

No quantitative solubility data for **1-benzyl-3-isopropylpiperazine** was found in publicly accessible scientific literature. However, qualitative solubility for the parent compound, 1-benzylpiperazine (BZP), has been documented and is summarized below. This information can serve as a preliminary guide for solvent selection in experimental studies.

Qualitative Solubility of 1-Benzylpiperazine (BZP)

The solubility of BZP base in various common laboratory solvents is presented in Table 1. This data is crucial for designing extraction, purification, and formulation processes.

Table 1: Qualitative Solubility of 1-Benzylpiperazine (BZP) Base

Solvent	Solubility Descriptor
Acetone	Very Soluble (VS)
Chloroform	Sparingly Soluble (PS)
Ether	Freely Soluble (FS)
Hexane	Very Slightly Soluble (VSS)
Methanol	Soluble (S)
Water	Insoluble (I)

Data sourced from the SWGDRUG monograph on Benzylpiperazine.[1]

Experimental Protocols

To address the lack of specific data for **1-benzyl-3-isopropylpiperazine**, the following sections detail standardized experimental protocols for determining its thermodynamic solubility and chemical stability.

Proposed Protocol for Thermodynamic Solubility Determination

This protocol is based on the "gold standard" shake-flask method, which is widely accepted for measuring the equilibrium solubility of a compound.[2]

Objective: To determine the thermodynamic (equilibrium) solubility of **1-benzyl-3-isopropylpiperazine** in various aqueous and organic solvents at a controlled temperature.

Principle: An excess amount of the solid compound is agitated in a specific solvent for an extended period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured to determine the solubility.[3][4]

Materials:

- **1-Benzyl-3-isopropylpiperazine** (solid, high purity)

- Solvents of interest (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Methanol, Ethanol, Acetonitrile)
- High-purity water (Type I)
- Analytical standards for calibration

Equipment:

- Orbital shaker with temperature control
- Centrifuge
- Analytical balance
- pH meter
- Vials with screw caps
- Syringe filters (e.g., 0.22 μ m PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

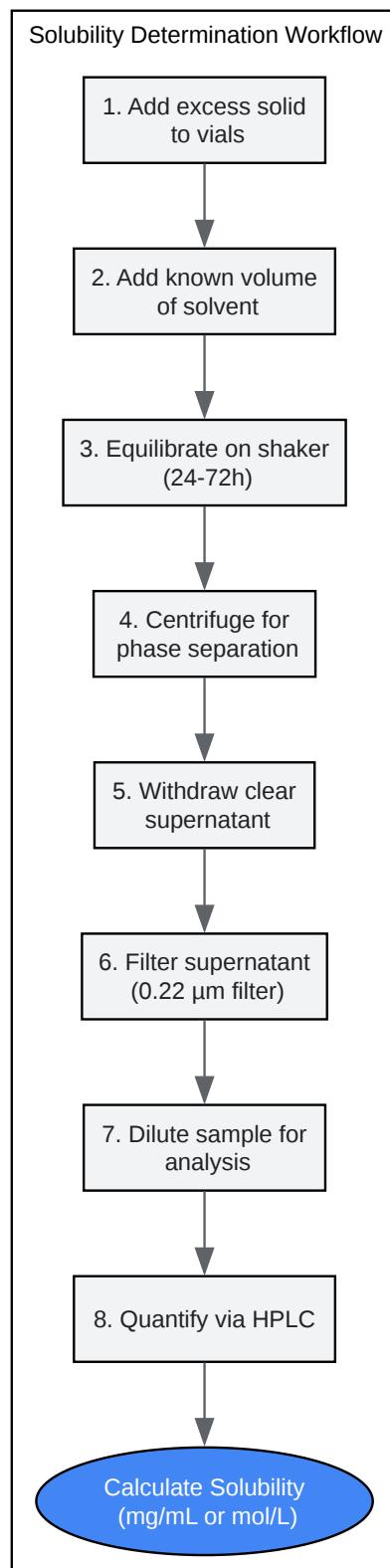
Procedure:

- Preparation: Add an excess amount of **1-benzyl-3-isopropylpiperazine** to a series of vials. The excess should be sufficient to ensure a solid phase remains at equilibrium.
- Solvent Addition: Add a known volume of the desired solvent to each vial.
- Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient time (typically 24 to 72 hours).[\[3\]](#)
- Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the solid settle. Centrifuge the vials to ensure complete separation of the solid from the supernatant.

- Sampling: Carefully withdraw an aliquot of the clear supernatant.
- Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
- Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
- Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

Data Analysis:

- Construct a calibration curve using analytical standards of known concentrations.
- Use the calibration curve to determine the concentration of **1-benzyl-3-isopropylpiperazine** in the diluted samples.
- Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.



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Caption: Workflow for Thermodynamic Solubility Determination.

Proposed Protocol for Stability Assessment

This protocol is designed based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[5][6][7]

Objective: To evaluate the stability of **1-benzyl-3-isopropylpiperazine** under various stress conditions to identify potential degradation pathways and establish a preliminary stability profile.

Principle: The compound is subjected to accelerated degradation under conditions of hydrolysis, oxidation, and photolysis. The amount of the parent compound remaining and the formation of degradation products are monitored over time using a stability-indicating analytical method.[8][9]

Materials:

- **1-Benzyl-3-isopropylpiperazine** (solid, high purity)
- Hydrochloric acid (HCl) solution (e.g., 0.1 N)
- Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
- Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
- High-purity water (Type I)
- Acetonitrile (ACN), HPLC grade
- Methanol, HPLC grade

Equipment:

- Temperature and humidity-controlled stability chambers
- Photostability chamber with controlled light/UV exposure
- pH meter
- Analytical balance

- HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

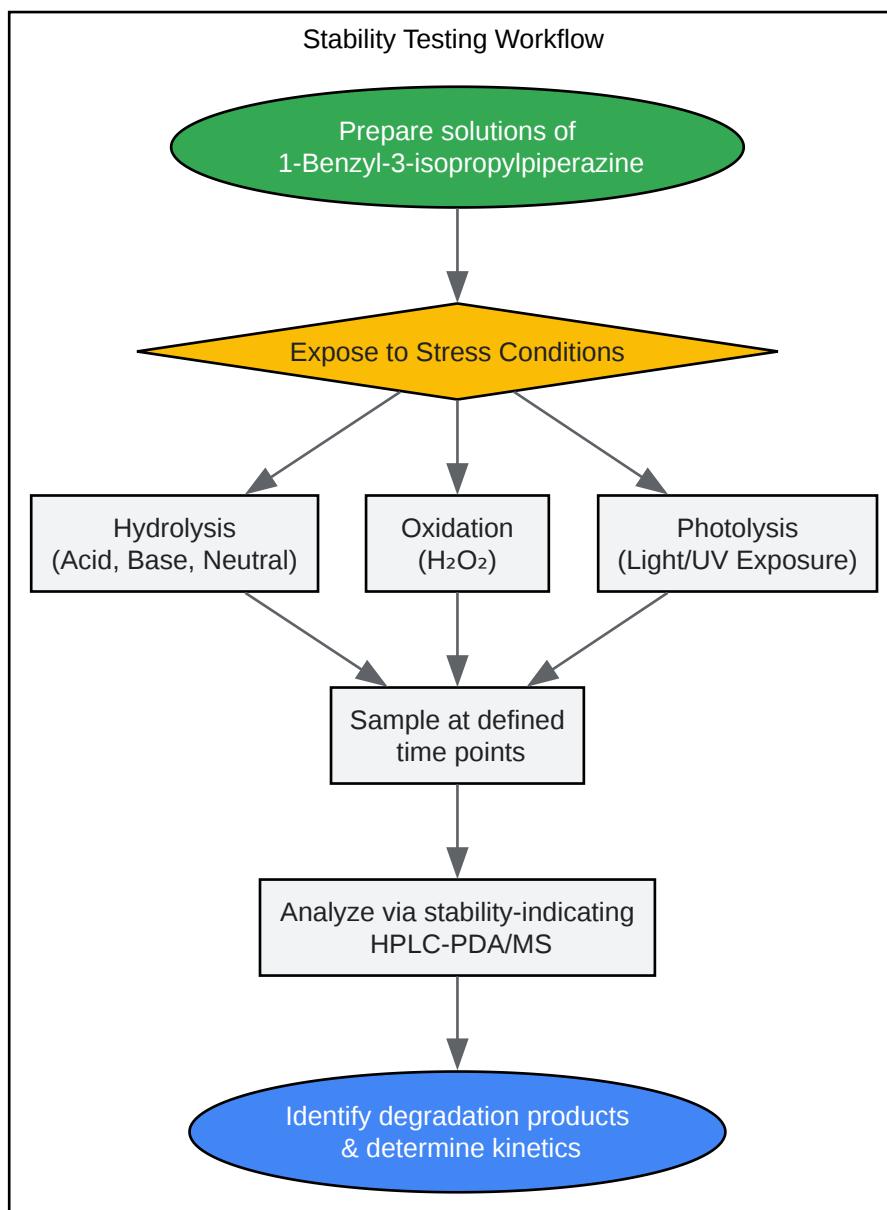
Procedure:

- Method Development: Develop and validate a stability-indicating HPLC method capable of separating **1-benzyl-3-isopropylpiperazine** from its potential degradation products.
- Sample Preparation: Prepare solutions of **1-benzyl-3-isopropylpiperazine** in appropriate solvents for each stress condition.
- Stress Conditions:
 - Hydrolytic Stability:
 - Acidic: Incubate the sample solution in 0.1 N HCl at an elevated temperature (e.g., 60 °C).
 - Basic: Incubate the sample solution in 0.1 N NaOH at an elevated temperature (e.g., 60 °C).
 - Neutral: Incubate the sample solution in water at an elevated temperature (e.g., 60 °C).
 - Oxidative Stability: Incubate the sample solution with 3% H₂O₂ at room temperature.
 - Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.^[5] A control sample should be protected from light.
- Time Points: Withdraw samples at predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours for forced degradation).
- Analysis: Analyze the samples using the validated stability-indicating HPLC method.

Data Analysis:

- Calculate the percentage of the parent compound remaining at each time point.

- Identify and quantify major degradation products using the PDA detector (for peak purity) and/or MS detector (for mass identification).
- Determine the degradation kinetics and pathways under each stress condition.



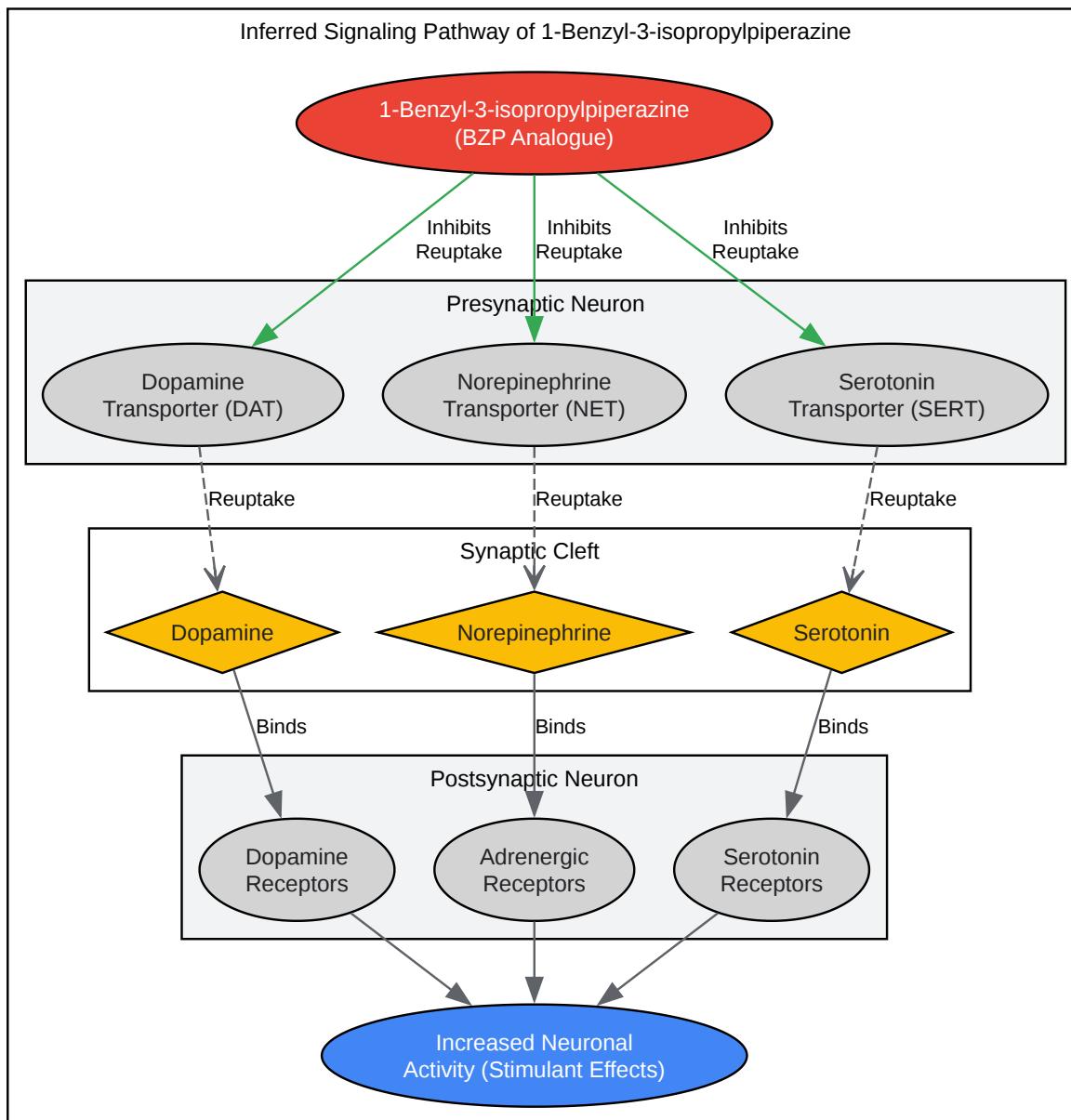
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Caption: Workflow for Forced Degradation Stability Study.

Inferred Signaling Pathway

While the specific molecular targets of **1-benzyl-3-isopropylpiperazine** are not documented, the pharmacological activity can be inferred from its parent compound, BZP. BZP is known to act as a stimulant on the central nervous system, primarily by interacting with monoamine neurotransmitter systems.[10][11]

BZP enhances the release of dopamine, norepinephrine, and serotonin and also acts as a reuptake inhibitor for these neurotransmitters.[10][12] This dual action leads to increased concentrations of these monoamines in the synaptic cleft, thereby potentiating their signaling. [13][14] The stimulant and euphoric effects are largely attributed to its impact on the dopaminergic and serotonergic systems.[11][15]



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Caption: Inferred Monoamine Reuptake Inhibition Pathway.

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